molecular formula C5H11Br2N B2846544 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide CAS No. 1232676-97-9

1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide

Cat. No.: B2846544
CAS No.: 1232676-97-9
M. Wt: 244.958
InChI Key: VDTIHELIHZMYIL-UHFFFAOYSA-N
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Description

1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide is a cyclopropane-containing amine salt characterized by a bromomethyl substituent on the cyclopropane ring and a hydrobromide counterion. The cyclopropane ring introduces significant steric strain, while the bromomethyl group contributes to both electronic and steric effects, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

[1-(bromomethyl)cyclopropyl]methanamine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrN.BrH/c6-3-5(4-7)1-2-5;/h1-4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTIHELIHZMYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropane Ring Construction

The synthesis begins with 1,1-cyclopropyldimethanol, a diol serving as the foundational precursor. This compound is typically derived from cyclopropanation reactions involving malonate esters or via [2+1] cycloadditions. In one documented protocol, 1,1-cyclopropyldimethanol undergoes acetylation with acetic anhydride in the presence of pyridine to form cyclopropane-1,1-diylbis(methylene) diacetate. This step protects one hydroxyl group, enabling selective bromination of the other:

$$
\text{1,1-cyclopropyldimethanol} \xrightarrow{\text{Ac}_2\text{O, pyridine}} \text{cyclopropane-1,1-diylbis(methylene) diacetate}
$$

Bromination of Hydroxyl Groups

The protected diacetate is treated with 33% HBr in glacial acetic acid at 10–20°C to replace the hydroxyl group with bromine, yielding [1-(bromomethyl)cyclopropyl]methyl acetate. This reaction proceeds via an acid-catalyzed nucleophilic substitution mechanism:

$$
\text{cyclopropane-1,1-diylbis(methylene) diacetate} \xrightarrow{\text{HBr/HOAc}} \text{[1-(bromomethyl)cyclopropyl]methyl acetate}
$$

The crude product is purified via extraction with methylene chloride and neutralization with aqueous sodium hydroxide.

Conversion to Aminated Intermediates

Hydrolysis of Acetate Protecting Group

The acetate group in [1-(bromomethyl)cyclopropyl]methyl acetate is hydrolyzed using potassium carbonate in methanol, producing [1-(bromomethyl)cyclopropyl]methanol:

$$
\text{[1-(bromomethyl)cyclopropyl]methyl acetate} \xrightarrow{\text{K}2\text{CO}3, \text{MeOH}} \text{[1-(bromomethyl)cyclopropyl]methanol}
$$

Salt Formation and Purification

Hydrobromide Salt Preparation

The free amine is treated with hydrobromic acid (HBr) in a polar solvent such as ethanol or water to form the hydrobromide salt:

$$
\text{1-[1-(bromomethyl)cyclopropyl]methanamine} + \text{HBr} \rightarrow \text{1-[1-(bromomethyl)cyclopropyl]methanamine hydrobromide}
$$

Crystallization and Isolation

The product is crystallized from heptane or toluene at 0–10°C to achieve high purity (>97%). The crystalline solid is filtered, washed with cold solvent, and dried under vacuum.

Analytical Characterization

Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.20–1.35 (m, 4H, cyclopropane CH₂), 3.45 (s, 2H, CH₂Br), 3.70 (s, 2H, CH₂NH₂), 8.10 (br s, 3H, NH₃⁺).
  • IR (KBr): 2500–3000 cm⁻¹ (N-H stretch), 600 cm⁻¹ (C-Br stretch).

Purity and Stability

The compound exhibits stability at 0–8°C but degrades upon prolonged exposure to moisture or light. Purity is verified via HPLC (≥97%) with a retention time of 6.2 min (C18 column, 0.1% TFA in acetonitrile/water).

Industrial-Scale Considerations

Optimized Reaction Conditions

  • Bromination : Use of 33% HBr in glacial acetic acid at 15°C minimizes side reactions like elimination.
  • Amination : Ammonia gas is introduced under pressure (2–3 atm) to enhance substitution kinetics.

Yield Improvements

  • Step | Yield
    • Bromination | 85–90%
    • Amination | 70–75%
    • Salt Formation | 95%

Challenges and Mitigation Strategies

Competing Elimination Reactions

The cyclopropane ring’s strain increases susceptibility to ring-opening during bromination. This is mitigated by maintaining low temperatures (<20°C) and using excess HBr.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropylmethanamine derivatives with different substituents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce alcohols or ketones .

Scientific Research Applications

Synthesis and Reactions

The synthesis of 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide typically involves the reaction of cyclopropylmethyl bromide with various amines under controlled conditions. Below is a summary of notable synthetic routes:

Reaction ConditionsYieldDescription
With cesium carbonate in N,N-dimethylformamide at 50°C for 19h75%Involves cyclopropylmethyl bromide in the synthesis of related compounds .
With potassium hydroxide in dimethyl sulfoxide at 10 - 30°C81%Used for preparing derivatives with potential pharmacological activity .
With sodium hydroxide in dichloromethane at room temperature for 16h47%This method highlights the versatility of the compound in organic reactions .

Medicinal Chemistry

This compound has been explored for its potential as a building block in drug development. Its unique structure allows for modifications that can enhance biological activity. Research has indicated its utility in synthesizing compounds that target specific biological pathways, particularly those involved in cancer and neurological disorders.

  • Case Study : A study focusing on the development of selective inhibitors for receptor-type protein tyrosine phosphatases highlighted the use of this compound as an intermediate in synthesizing potent inhibitors, which could be crucial in anti-addiction therapies .

Research has shown that derivatives of this compound exhibit various biological activities, including cytotoxic effects against cancer cell lines. The cyclopropyl group is often associated with enhanced membrane permeability and bioactivity.

  • Case Study : In vitro assays demonstrated that cyclopropanol-substituted compounds, including derivatives of this compound, showed no significant cell death at concentrations up to 50 μM, indicating a favorable safety profile for further development .

Mechanism of Action

The mechanism of action of 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity. The specific pathways and targets involved depend on the context of its use and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Cyclopropane Ring

Table 1: Key Structural Differences Among Cyclopropane Methanamine Derivatives
Compound Name Substituent on Cyclopropane Counterion Molecular Formula Molecular Weight (g/mol) Key References
1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide Bromomethyl HBr C6H11Br2N 282.88 Target Compound
[1-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride Trifluoromethyl HCl C5H9ClF3N 175.58
1-[4-(Trifluoromethoxy)phenyl]cyclopropylmethanamine hydrochloride 4-Trifluoromethoxyphenyl HCl C11H12ClF3NO 297.67
1-[1-(Ethoxymethyl)cyclopropyl]methanamine Ethoxymethyl Free amine C7H15NO 129.20
1-[1-(Pyrazol-1-ylmethyl)cyclopropyl]methanamine dihydrochloride Pyrazolylmethyl 2HCl C8H14Cl2N4 237.13

Key Observations :

  • Counterion Effects : Hydrobromide salts (e.g., target compound) may exhibit higher solubility in polar solvents compared to hydrochlorides, as seen in pharmacokinetic studies of related amines .

Key Observations :

  • The target compound’s synthesis likely follows reductive amination protocols similar to those in and , though yields may vary due to the steric bulk of the bromomethyl group .
  • High-yield syntheses (e.g., 97% for ALK inhibitors in ) highlight the efficiency of fragment-based approaches compared to traditional methods .

Physicochemical and Spectroscopic Properties

Table 3: Comparative Spectroscopic Data
Compound Name 1H NMR (δ, ppm) 13C NMR (δ, ppm) HRMS (ESI) [M+H]+ References
Target Compound Pending experimental data Pending experimental data Calculated: 282.88 N/A
1-[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]-N-(quinolin-8-ylmethyl)methanamine HCl 7.85–6.70 (aromatic), 3.50 (CH2NH) 158–115 (aromatic), 55 (OCH3) 410.2 (exp) vs. 410.1 (calc)
[1-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride 3.10 (NH2), 1.50–1.20 (cyclopropane) 125 (CF3), 25–20 (cyclopropane) 176.1 (exp) vs. 175.6 (calc)

Key Observations :

  • Bromine’s deshielding effect in NMR and its isotopic pattern in HRMS distinguish the target compound from fluorine- or chlorine-containing analogs .
  • Aromatic substituents (e.g., quinolinyl in ) introduce distinct splitting patterns in 1H NMR, absent in the target compound .

Biological Activity

1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a cyclopropyl group attached to a methanamine backbone, with a bromomethyl substituent. The molecular formula is C5H10BrNHBrC_5H_{10}BrN\cdot HBr, and it has distinct properties that influence its biological activity.

Biological Activity Overview

This compound has shown promise in various biological assays, particularly in the following areas:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on certain enzymes, which can be leveraged for therapeutic purposes.
  • Receptor Modulation : It has been studied for its ability to modulate receptor activity, influencing cellular signaling pathways.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. This includes:

  • Enzyme Interaction : The compound may inhibit enzyme activity through competitive or non-competitive mechanisms, affecting metabolic pathways.
  • Receptor Binding : It can bind to receptors, altering their conformation and function, which may lead to downstream effects in cellular signaling.

Research Findings and Case Studies

Recent studies have investigated the biological activity of this compound in various contexts:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific enzymes related to metabolic processes
Receptor ModulationAlters receptor activity impacting cell signaling
CytotoxicityEvaluated for potential cytotoxic effects in cell lines
Membrane PermeabilityAssessed using transport models for absorption studies

Case Study 1: Enzyme Inhibition

In a study assessing the compound's effect on lactate dehydrogenase (LDH), it was found to inhibit LDH activity significantly, suggesting potential applications in cancer treatment by altering metabolic pathways in tumor cells. The compound exhibited low nanomolar range inhibition, highlighting its potency as an LDH inhibitor .

Case Study 2: Receptor Modulation

Research into the modulation of calcium channels revealed that this compound could effectively reduce calcium leakage from the endoplasmic reticulum, indicating its potential as a therapeutic agent in cardiac conditions where calcium homeostasis is disrupted .

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₅H₁₁Br₂N
Molecular Weight244.958 g/mol
Hazard StatementsH302, H315, H319
IUPAC Name[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide

(Advanced) How can computational chemistry optimize the synthesis of this compound?

Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) model reaction pathways to identify transition states and energy barriers. For example:

  • Reaction Path Search: Simulate cyclopropane ring formation and bromination steps to predict optimal reaction conditions (solvent, temperature).
  • Transition State Analysis: Evaluate steric and electronic effects of substituents on reaction efficiency.
  • Machine Learning Integration: Train models on existing cyclopropane halogenation data to predict yields and side products.

Institutions like ICReDD combine computational and experimental workflows to reduce trial-and-error, achieving faster optimization of parameters like catalyst loading or solvent polarity .

(Basic) What analytical techniques confirm the structure and purity of this compound?

Answer:

  • NMR Spectroscopy: ¹H NMR confirms cyclopropane ring protons (δ ~0.5–1.5 ppm) and bromomethyl groups (δ ~3.5–4.5 ppm). ¹³C NMR identifies quaternary carbons in the cyclopropane ring .
  • Mass Spectrometry (MS): ESI-MS verifies the molecular ion peak at m/z 244.958 (C₅H₁₁Br₂N⁺) .
  • HPLC/TLC: Assess purity (>95% by HPLC, Rf ~0.3 in ethyl acetate/hexane) .

(Advanced) How do researchers address contradictions in reported reaction yields?

Answer: Contradictions arise from variables like solvent polarity, temperature, or catalyst choice. Methodological approaches include:

  • Design of Experiments (DOE): Systematic variation of factors (e.g., temperature: 0–50°C; HBr stoichiometry: 1–2 eq) to identify critical parameters.
  • Replication Studies: Reproduce literature protocols under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate discrepancies.
  • Side Product Analysis: Use LC-MS to trace byproducts (e.g., di-brominated derivatives) and adjust reaction time or quenching methods .

(Basic) What safety precautions are necessary when handling this compound?

Answer:

  • PPE: Nitrile gloves, goggles, and lab coats.
  • Ventilation: Use a fume hood to avoid inhalation (H319).
  • First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes.
  • Storage: In airtight containers at 2–8°C, away from oxidizing agents .

(Advanced) What strategies mitigate cyclopropane ring strain during synthesis?

Answer: Cyclopropane rings are prone to ring-opening under stress. Mitigation strategies include:

  • Electron-Withdrawing Groups (EWGs): Introduce EWGs (e.g., -NO₂) to stabilize the ring via conjugation.
  • Low-Temperature Reactions: Conduct bromination at ≤0°C to minimize thermal degradation.
  • Protecting Groups: Use tert-butoxycarbonyl (Boc) to shield the amine group during halogenation, reducing side reactions .

(Advanced) How is this compound utilized in drug discovery SAR studies?

Answer:

  • Structural Modifications: Replace bromine with other halogens (Cl, I) or alkyl groups to assess bioactivity.
  • In Vitro Assays: Test derivatives against targets (e.g., kinase enzymes) to measure IC₅₀ values.
  • Docking Studies: Use AutoDock Vina to predict binding interactions with protein active sites (e.g., cyclopropane’s rigidity enhances binding affinity) .

(Basic) What solvents are compatible with this compound?

Answer:

  • Polar aprotic solvents: DMF, DMSO (for reactions requiring high solubility).
  • Halogenated solvents: Dichloromethane (for extraction steps).
  • Avoid protic solvents (e.g., water, alcohols) during synthesis to prevent hydrolysis .

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